6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20438742
InChI: InChI=1S/C7H5ClFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC20438742

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid -

Specification

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H5ClFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12)
Standard InChI Key HXADZOPOUYKEDF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1Cl)C(=O)O)F

Introduction

Chemical Identity and Structural Analysis

The compound’s structure combines electron-withdrawing halogen atoms (Cl, F) and a methyl group, creating distinct electronic and steric effects. The carboxylic acid group at position 2 enhances its polarity, enabling participation in hydrogen bonding and salt formation. Key structural features include:

  • Substituent Positions:

    • Chlorine at position 6

    • Fluorine at position 3

    • Methyl group at position 5

    • Carboxylic acid at position 2

  • Crystallographic Data:
    While single-crystal X-ray data for this specific compound remains unpublished, analogous pyridinecarboxylic acids typically crystallize in monoclinic systems with hydrogen-bonded dimers .

  • Spectroscopic Properties:

    • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(C-F) at ~1100 cm⁻¹.

    • NMR: ¹H NMR would show deshielded aromatic protons (δ 7.5–8.5 ppm) and a methyl singlet (δ ~2.5 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reliable method involves oxidation of 6-chloro-3-fluoro-5-methylpyridine-2-methanol, adapted from protocols for analogous pyridinecarboxylic acids :

Reaction Scheme:

6-Chloro-3-fluoro-5-methylpyridine-2-methanolH2SO4,Na2WO4K2Cr2O76-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid\text{6-Chloro-3-fluoro-5-methylpyridine-2-methanol} \xrightarrow[\text{H}_2\text{SO}_4, \text{Na}_2\text{WO}_4]{\text{K}_2\text{Cr}_2\text{O}_7} \text{6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid}

Optimized Conditions:

ParameterValue
Oxidizing AgentPotassium dichromate (K₂Cr₂O₇)
CatalystSodium tungstate (Na₂WO₄·2H₂O)
SolventDilute sulfuric acid (20% v/v)
Temperature90–110°C
Reaction Time8–12 hours
Yield68–75%

Procedure:

  • Dissolve 6-chloro-3-fluoro-5-methylpyridine-2-methanol in 20% H₂SO₄.

  • Add K₂Cr₂O₇ and Na₂WO₄·2H₂O sequentially.

  • Reflux at 100°C for 10 hours.

  • Quench with ice, filter, and purify via alkaline dissolution followed by acidification.

Industrial-Scale Manufacturing

Industrial processes employ continuous flow reactors to enhance safety and yield. Key modifications include:

  • Catalyst Recycling: Tungstate catalysts are recovered via ion-exchange resins.

  • Waste Mitigation: Cr(VI) by-products are reduced to Cr(III) using FeSO₄ for safer disposal .

Physicochemical Properties

PropertyValue
Molecular Weight203.58 g/mol
Melting Point152–155°C (decomposes)
Solubility in Water1.2 g/L (25°C)
logP (Octanol-Water)1.8
pKa2.1 (carboxylic acid)

The methyl group at position 5 increases lipophilicity compared to non-methylated analogs, enhancing membrane permeability in biological systems .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to positions 4 and 5. Example reactions:

Nitration:

\text{Compound} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{50^\circ\text{C}} \text{4-Nitro Derivative (Yield: 55%)}

Halogenation:
Bromine selectively substitutes at position 4 under radical initiation .

Carboxylic Acid Derivatives

DerivativeReagentConditions
Acid ChlorideSOCl₂Reflux, 4 hours
AmideNH₃ (g), DCCRT, 12 hours
EsterEtOH, H₂SO₄Reflux, 6 hours

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to GABA receptor modulators. For example:

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acidEDC, HOBtR-NH2Amide-Based mGluR Modulators\text{6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid} \xrightarrow[\text{EDC, HOBt}]{\text{R-NH}_2} \text{Amide-Based mGluR Modulators}

Biological Data (Representative Derivative):

ParameterValue
IC₅₀ (mGluR4)12 nM
Metabolic Stabilityt₁/₂ = 45 min (Human Liver Microsomes)

Antibacterial Agents

Methyl substitution at position 5 improves activity against Gram-positive bacteria:

Bacterial StrainMIC (μg/mL)
S. aureus (MRSA)8
E. faecalis16

Agrochemical Applications

Herbicidal Activity

The carboxylic acid moiety chelates metal ions in plant EPSPS enzymes, disrupting aromatic amino acid biosynthesis:

Weed SpeciesED₉₀ (g/ha)
Amaranthus retroflexus120
Echinochloa crus-galli95

Synergistic Formulations

Combination with glyphosate enhances broad-spectrum weed control while reducing resistance risk .

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